

Technical Support: Stability & Handling of 4-Methoxy-1-nitro-dibenzofuran

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Compound of Interest

Compound Name: 4-Methoxy-1-nitro-dibenzofuran

Cat. No.: B8426047

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Product Code: NDBF-OMe-001 Chemical Name: **4-Methoxy-1-nitro-dibenzofuran** Primary Application: Photoremovable Protecting Group (Photocage) for Thiols (e.g., Cysteine) in SPPS.

Executive Summary

4-Methoxy-1-nitro-dibenzofuran (NDBF-OMe) is a specialized chromophore designed for the spatiotemporal control of peptide activity. Unlike standard nitrobenzyl cages, its extended -system allows for efficient uncaging at 365 nm (UV) and 800 nm (2-photon).

Crucial Stability Rule: The "instability" of this compound is often a feature, not a bug. It is chemically robust across a wide pH range (acidic to mild basic) but extremely sensitive to light. Most "stability failures" reported by users are actually inadvertent photolysis events.

Part 1: pH Stability Troubleshooting

Module A: Acidic Conditions (pH < 4)

Context: Solid Phase Peptide Synthesis (SPPS), TFA cleavage.

Q: Can I expose NDBF-OMe to 95% TFA during peptide cleavage? A: Yes. NDBF-OMe is designed to withstand the harsh acidic conditions of global deprotection in SPPS.

- Mechanism: The ether linkage (methoxy) and the biaryl furan core are resistant to acid-catalyzed hydrolysis at room temperature. The nitro group remains intact.
- Protocol Limit: Standard cleavage cocktails (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) are safe for 2–4 hours.
- Troubleshooting: If you observe degradation, check for cation scavengers. While NDBF is stable, the generated carbocation upon photolysis is reactive. In the dark, however, the cage is inert. Ensure your scavenger cocktail does not contain thiols that might exchange (though NDBF thioethers are generally resistant to exchange compared to thioesters).

Module B: Physiological Conditions (pH 7.0 – 7.5)

Context: Biological assays, stock solution preparation.

Q: My compound precipitated in PBS (pH 7.4). Is it unstable? A: It is likely an aggregation issue, not chemical degradation. NDBF-OMe is highly lipophilic.

- Solubility Limit: In pure aqueous buffer, solubility is < 10 μ M.
- Correct Protocol: Dissolve the stock in DMSO or Acetonitrile (ACN) first. Dilute into the buffer immediately before use. Keep the final organic co-solvent concentration > 1% if possible, or use at low micromolar concentrations.
- Chemical Stability: In the dark, the compound is hydrolytically stable at pH 7.4 for > 24 hours. There is no spontaneous hydrolysis of the methoxy or nitro groups under these conditions.

Module C: Basic Conditions (pH > 9)

Context: Fmoc deprotection (Piperidine), basic workups.

Q: Is the methoxy group susceptible to nucleophilic attack during Fmoc removal? A: It is stable to short-term exposure (SPPS conditions).

- Standard Protocol: 20% Piperidine in DMF (2 x 10 min) is safe. The electron-rich furan ring, despite the nitro group, does not undergo rapid Nucleophilic Aromatic Substitution () of the methoxy group under these mild conditions.
- Warning (Extreme pH): Avoid prolonged exposure (> 24 hours) to strong bases (NaOH, pH > 12). While the furan core is robust, the nitro group can activate the ring toward nucleophiles over extended periods, potentially leading to complex degradation products or ring-opening (though rare for dibenzofurans compared to simple nitrobenzenes).

Part 2: Photostability (The Critical Variable)

Q: I see "degradation" peaks on my HPLC, but I kept the pH neutral. What happened? A: You likely exposed the sample to ambient light. NDBF-OMe has a significant absorption cross-section in the UVA/blue region. Standard fluorescent lab lights or sunlight can trigger partial uncaging.

Diagnostic Protocol:

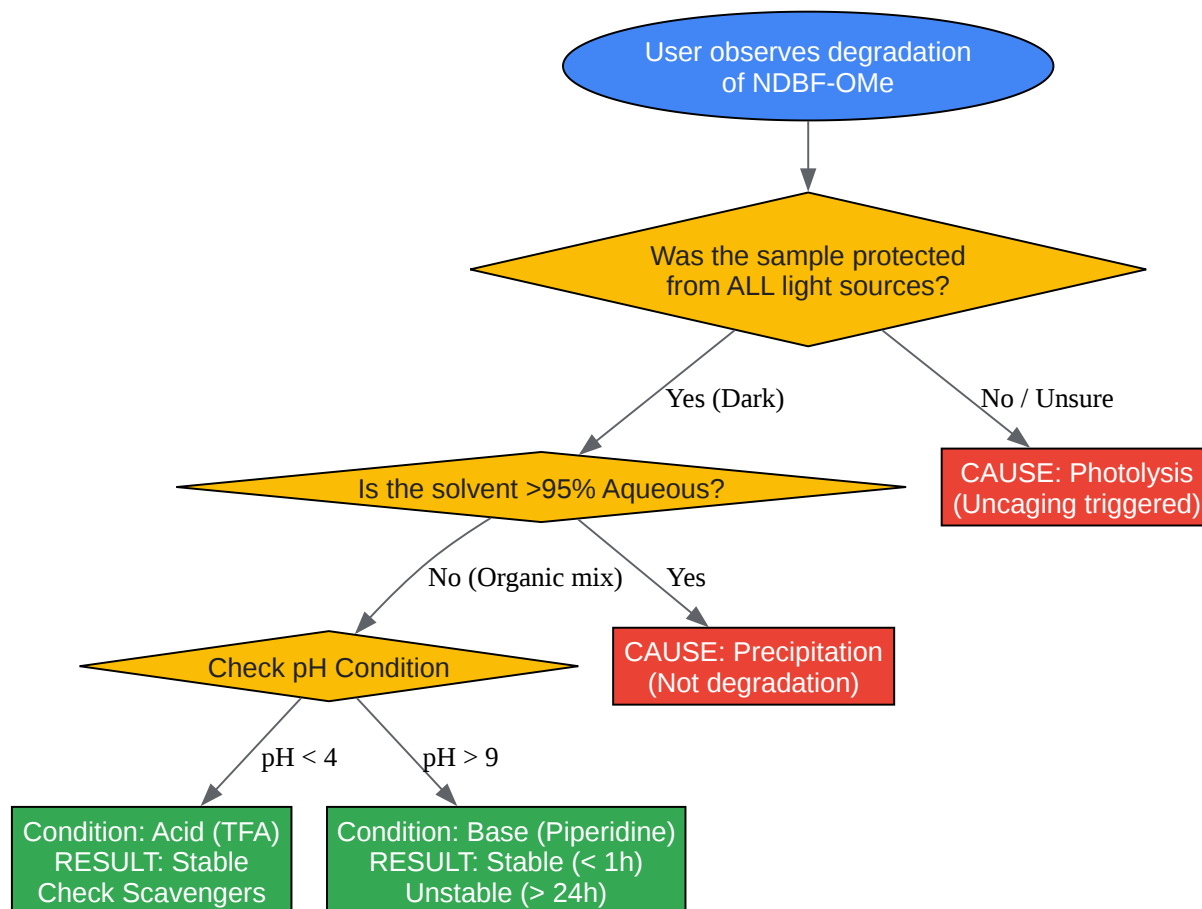
- Control: Wrap one sample vial in aluminum foil immediately after preparation.
- Test: Leave one vial on the benchtop.
- Assay: Run HPLC after 1 hour.
 - Result: If the foil sample is pure and the benchtop sample shows the free thiol/peptide peak, your issue is photolysis, not pH instability.

Part 3: Data Summary & Visualization

Stability Profile Table

Condition	pH Range	Stability Status	Primary Risk Factor
SPPS Cleavage	< 1	High	Scavenger incompatibility (rare)
HPLC Mobile Phase	2 – 4	High	Acid-catalyzed precipitation
PBS / Media	7.4	High (Dark)	Aggregation / Low Solubility
Fmoc Removal	11 – 12	Moderate	Long-term nucleophilic attack
Ambient Light	N/A	Unstable	Inadvertent Photolysis

Decision Logic for Troubleshooting



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Caption: Diagnostic workflow for identifying stability issues with **4-Methoxy-1-nitrodibenzofuran**. Note that light exposure is the most common cause of "false" instability.

Part 4: Experimental Protocols

Protocol 1: Dark Stability Assay (pH 7.4)

Use this to confirm chemical stability independent of light.

- Preparation: Prepare a 10 mM stock of NDBF-OMe in DMSO.
- Dilution: Dilute to 50 μ M in PBS (pH 7.4). Perform this step in a dark room with red safety light.
- Incubation: Split into two HPLC vials.
 - Vial A: Wrap in foil (Dark Control).
 - Vial B: Expose to ambient light (Light Control).
- Analysis: Inject onto RP-HPLC (C18 column) at t=0, 1h, and 4h.
 - Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile. Gradient 5-95% B.
 - Detection: Absorbance at 350 nm.
- Criteria: Vial A should show >98% retention of the parent peak. Vial B should show appearance of the uncaged product.

Protocol 2: Solubility Check

Use if you suspect precipitation.

- Prepare 50 μ M solution in PBS.
- Centrifuge at 13,000 rpm for 10 minutes.
- Measure UV-Vis absorbance of the supernatant at 350 nm.
- Compare to a reference standard dissolved in 100% Ethanol or DMSO.
- If Abs(PBS) < 90% of Abs(DMSO), the compound has precipitated. Add DMSO to the buffer (up to 10% v/v).

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- Google Patents.Compound Summary: 4-methoxy-1-nitrodibenzofuran (InChIKey: OYLVGSFDABWDOQ-UHFFFAOYSA-N).

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